molecular formula C9H8N4O2 B13662487 1-Hydrazinyl-5-nitroisoquinoline

1-Hydrazinyl-5-nitroisoquinoline

Cat. No.: B13662487
M. Wt: 204.19 g/mol
InChI Key: PBTPOEBLKKQZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydrazinyl-5-nitroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a hydrazinyl group at the 1-position and a nitro group at the 5-position of the isoquinoline ring. It has a molecular formula of C9H8N4O2 and a molecular weight of 204.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydrazinyl-5-nitroisoquinoline can be synthesized through various methods. One common method involves the direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule. This process can be carried out under metal-catalyst-free conditions, making it an efficient and environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, nitration, and subsequent hydrazinylation of isoquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

1-Hydrazinyl-5-nitroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium nitrate and atmospheric oxygen.

    Reducing agents: Such as hydrazine hydrate.

    Nucleophiles: Such as amines and ureas

Major Products Formed

Major products formed from these reactions include nitrosoisoquinoline derivatives, aminoisoquinoline derivatives, and various substituted isoquinolines .

Scientific Research Applications

1-Hydrazinyl-5-nitroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological activities and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Hydrazinyl-5-nitroisoquinoline involves the interaction of its functional groups with molecular targets. The hydrazinyl group can act as a nucleophile, participating in various chemical reactions. The nitro group can undergo redox reactions, influencing the compound’s reactivity and biological activity. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Hydrazinyl-5-nitroisoquinoline include:

    5-Nitroisoquinoline: Lacks the hydrazinyl group but shares the nitro group and isoquinoline structure.

    1-Amino-5-nitroisoquinoline: Contains an amino group instead of a hydrazinyl group.

    5-Nitrosoisoquinoline: Contains a nitroso group instead of a nitro group

Uniqueness

This compound is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct reactivity and biological properties.

Biological Activity

1-Hydrazinyl-5-nitroisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by the presence of a hydrazinyl group at the 1-position and a nitro group at the 5-position. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C9H8N4O2
  • Molecular Weight : 204.19 g/mol
  • IUPAC Name : (5-nitroisoquinolin-1-yl)hydrazine
  • Canonical SMILES : C1=CC2=C(C=CN=C2NN)C(=C1)N+[O-]

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Direct Nucleophilic Substitution : This method involves substituting hydrogen in the 5-nitroisoquinoline molecule under metal-catalyst-free conditions, promoting an environmentally friendly synthesis route.
  • Industrial Production : Large-scale synthesis often involves optimized reaction conditions such as bromination, nitration, and hydrazinylation of isoquinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.

Case Study Example :
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low micromolar concentrations (Kang et al., 2023).

Neuroprotective Effects

The compound's neuroprotective effects have also been investigated, particularly its ability to scavenge free radicals and inhibit neurotoxic pathways associated with neurodegenerative diseases.

The biological activity of this compound is attributed to its functional groups:

  • The hydrazinyl group acts as a nucleophile, participating in various chemical reactions that can modify biological targets.
  • The nitro group can undergo redox reactions, influencing the compound's reactivity and biological interactions.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-NitroisoquinolineLacks hydrazinyl groupModerate antimicrobial properties
1-Amino-5-nitroisoquinolineContains amino groupLower anticancer activity
5-NitrosoisoquinolineContains nitroso groupLimited biological activity

Research Applications

This compound has several applications in scientific research:

  • Chemistry : Used as a building block for synthesizing complex heterocyclic compounds.
  • Biology : Investigated for antimicrobial and anticancer properties.
  • Medicine : Explored for potential therapeutic applications in treating infections and cancers.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

(5-nitroisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H8N4O2/c10-12-9-7-2-1-3-8(13(14)15)6(7)4-5-11-9/h1-5H,10H2,(H,11,12)

InChI Key

PBTPOEBLKKQZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2NN)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.